molecular formula C18H21N3O3 B5411408 5-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

5-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

Cat. No. B5411408
M. Wt: 327.4 g/mol
InChI Key: MGODECCXZVEOLX-UHFFFAOYSA-N
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Description

1-Oxa-8-azaspiro[4.5]decane is a compound that has been studied as an M1 muscarinic agonist for the symptomatic treatment of dementia of Alzheimer’s type . It has been designed by incorporating the tetrahydrofuran ring moiety of muscarone into an 8-azaspiro[4.5]decane skeleton .


Synthesis Analysis

A convenient synthesis of new 8-oxa-2-azaspiro[4.5]decane has been developed from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane . This compound is promising for the production of important biologically active compounds .


Molecular Structure Analysis

The molecular formula of 1-Oxa-8-azaspiro[4.5]decane is C8H15NO . The average mass is 141.211 Da and the monoisotopic mass is 141.115356 Da .

Mechanism of Action

The compounds related to 1-oxa-8-azaspiro[4.5]decane were tested for central muscarinic M1 and M2 receptor affinity and in vivo muscarinic activities . They showed potent muscarinic activities in vitro and in vivo with no selectivity .

Future Directions

The future directions of research on 1-oxa-8-azaspiro[4.5]decane and related compounds could involve further exploration of their potential as M1 muscarinic agonists for the treatment of dementia of Alzheimer’s type . More research is needed to fully understand their mechanisms of action and potential therapeutic benefits.

properties

IUPAC Name

5-(1-oxa-8-azaspiro[4.5]decane-8-carbonyl)-2-phenyl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c22-16-13-15(19-21(16)14-5-2-1-3-6-14)17(23)20-10-8-18(9-11-20)7-4-12-24-18/h1-3,5-6,13,19H,4,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGODECCXZVEOLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCN(CC2)C(=O)C3=CC(=O)N(N3)C4=CC=CC=C4)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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